![molecular formula C6H5N3OS B100696 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 16071-28-6](/img/structure/B100696.png)
4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Description
4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4-MeS-6-oxo-DHP-5-CN) is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it suitable for a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Structure of Methylsulfanyl Derivatives
The compound has been used in the synthesis and structure of methylsulfanyl derivatives of nickel bis(dicarbollide) . The symmetrically substituted 8,8′-isomer adopts transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands .
Tautomerizations Mechanism
The tautomerizations mechanism of 4‐(methylsulfanyl)‐3[(1Z)‐1‐(2‐phenylhydrazinylidene) ethyl] quinoline‐2(1H)‐one were inspected in the gas phase and ethanol using density function theory (DFT) M06‐2X and B3LYP methods .
Thermo-kinetic Features
Thermo-kinetic features of different conversion processes were estimated in temperature range 273–333 K using the Transition state theory (TST) accompanied with one dimensional Eckert tunneling correction (1D‐Eck) .
Acidity and Basicity
Acidity and basicity were computed as well, and the computational results were compared against the experimental ones .
NMR, Global Descriptors, Fukui Functions, NBO Charges, and Electrostatic Potential (ESP)
These properties were discussed in the context of the compound .
UV–Vis Electronic Spectra Simulation
DFT methods were used for UV–Vis electronic spectra simulation and the time‐dependent density functional theory solvation model (TDDFT‐SMD) in acetonitrile compounds .
properties
IUPAC Name |
4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYZNCJKPMHEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)NC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467589 |
Source
|
Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
CAS RN |
16071-28-6 |
Source
|
Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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